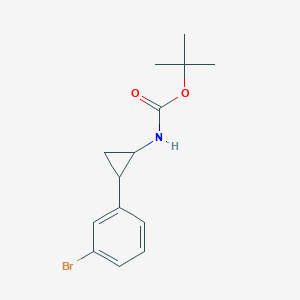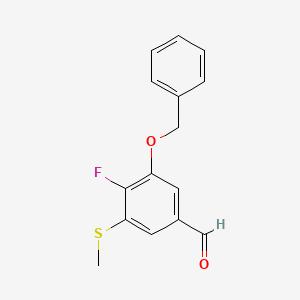
3-(Benzyloxy)-4-fluoro-5-(methylthio)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)-4-fluoro-5-(methylthio)benzaldehyde is an organic compound with the molecular formula C15H13FO2S It is a benzaldehyde derivative, characterized by the presence of a benzyloxy group, a fluorine atom, and a methylthio group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-fluoro-5-(methylthio)benzaldehyde typically involves multiple steps. One common method includes the following steps:
Formation of the Benzyloxy Group: The initial step involves the introduction of the benzyloxy group to the benzene ring. This can be achieved through the reaction of benzyl alcohol with a suitable benzene derivative under acidic conditions.
Thiomethylation: The methylthio group is introduced using a thiomethylating agent like methylthiol or dimethyl disulfide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzyloxy)-4-fluoro-5-(methylthio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy, fluorine, and methylthio groups can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, electrophiles like alkyl halides
Major Products
Oxidation: 3-(Benzyloxy)-4-fluoro-5-(methylthio)benzoic acid
Reduction: 3-(Benzyloxy)-4-fluoro-5-(methylthio)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used
Aplicaciones Científicas De Investigación
3-(Benzyloxy)-4-fluoro-5-(methylthio)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Benzyloxy)-4-fluoro-5-(methylthio)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways. The presence of the benzyloxy, fluorine, and methylthio groups can influence its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Benzyloxy-3-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a fluorine and methylthio group.
3-Benzyloxybenzaldehyde: Lacks the fluorine and methylthio groups, making it less reactive in certain chemical reactions.
Uniqueness
3-(Benzyloxy)-4-fluoro-5-(methylthio)benzaldehyde is unique due to the combination of the benzyloxy, fluorine, and methylthio groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C15H13FO2S |
|---|---|
Peso molecular |
276.3 g/mol |
Nombre IUPAC |
4-fluoro-3-methylsulfanyl-5-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C15H13FO2S/c1-19-14-8-12(9-17)7-13(15(14)16)18-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Clave InChI |
LWAQSGDHMPGGNJ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC(=CC(=C1F)OCC2=CC=CC=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


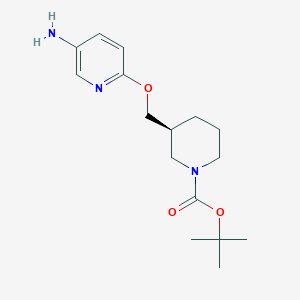
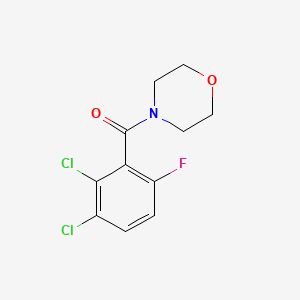
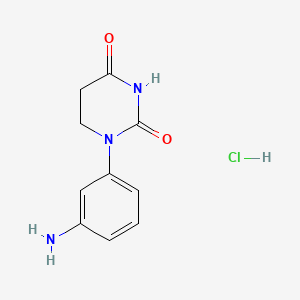
![N-(3-chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B14033664.png)
![2-Bromo-3-chloro-6,6-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14033665.png)


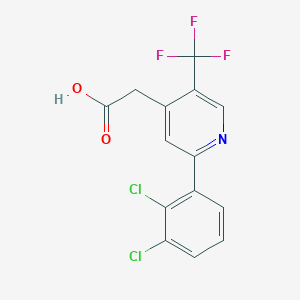
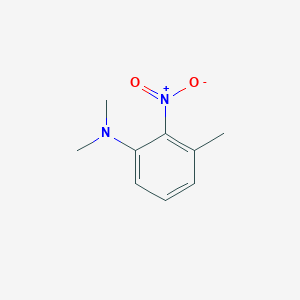
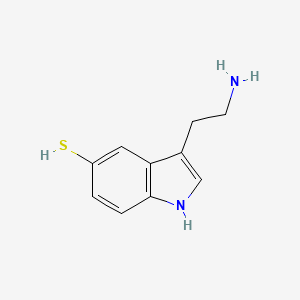
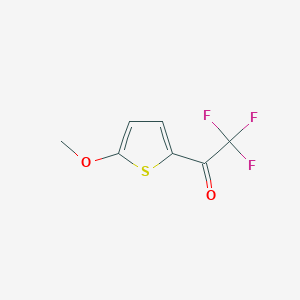
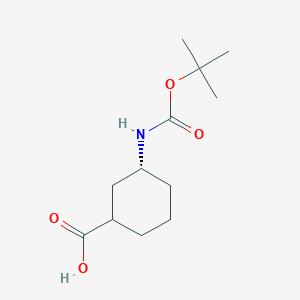
![2-(2-Ethyl-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14033710.png)
